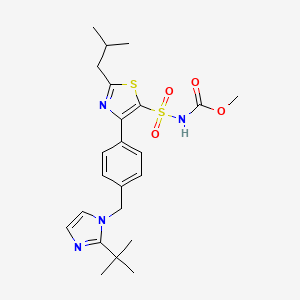

AT2R antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30N4O4S2 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

methyl N-[[4-[4-[(2-tert-butylimidazol-1-yl)methyl]phenyl]-2-(2-methylpropyl)-1,3-thiazol-5-yl]sulfonyl]carbamate |

InChI |

InChI=1S/C23H30N4O4S2/c1-15(2)13-18-25-19(20(32-18)33(29,30)26-22(28)31-6)17-9-7-16(8-10-17)14-27-12-11-24-21(27)23(3,4)5/h7-12,15H,13-14H2,1-6H3,(H,26,28) |

InChI Key |

JGKXAVJTPQOZET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=C(S1)S(=O)(=O)NC(=O)OC)C2=CC=C(C=C2)CN3C=CN=C3C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Angiotensin II Type 2 Receptor (AT2R) Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiotensin II Type 2 Receptor (AT2R), a component of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for a variety of pathological conditions, including neuropathic pain, inflammation, and fibrosis.[1][2] Unlike the well-characterized AT1 receptor that mediates most of the classical pressor and pro-inflammatory effects of Angiotensin II, the AT2R often exhibits counter-regulatory actions.[3] This has spurred significant interest in the development of selective AT2R antagonists. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of major classes of AT2R antagonists, detailed experimental protocols for their evaluation, and a summary of the key signaling pathways involved.

Core Chemical Scaffolds and Structure-Activity Relationships

The development of selective AT2R antagonists has evolved from peptide derivatives to highly selective, orally bioavailable small molecules. The SAR landscape is primarily dominated by non-peptide antagonists, which can be broadly categorized into several key chemical scaffolds.

Tetrahydroisoquinoline Derivatives: The EMA401 Series

EMA401 is a potent and selective AT2R antagonist that has been investigated in clinical trials for neuropathic pain.[1][2] Its discovery has led to extensive SAR studies on the 1,2,3,4-tetrahydroisoquinoline scaffold.

Key SAR Insights:

-

Stereochemistry: The (S)-enantiomer (EMA401) exhibits significantly higher binding affinity for AT2R compared to the (R)-enantiomer (EMA402), indicating a strict stereochemical requirement at the C3 position of the tetrahydroisoquinoline core.

-

Diphenylacetyl Group: The diphenylacetyl moiety at the N2 position is crucial for high-affinity binding. Replacement of this group often leads to a dramatic loss of activity.

-

Benzoxazole Side-Chain: Optimization of the diphenylacetyl group has led to the discovery of potent analogs with a benzoxazole side-chain, some of which show comparable or improved potency over EMA401.

-

Substitution on the Benzoxazole Ring: The position of substituents on the benzoxazole ring significantly impacts activity. For instance, a methyl group at the 6-position of the benzoxazole is well-tolerated, whereas substitutions at the 4-, 5-, or 7-positions lead to a substantial decrease in potency.

| Compound/Analog | Modification | hAT2R IC50 (nM) | Reference |

| EMA401 | - | 26 | |

| Compound 5 | Diphenylacetyl replaced with benzoxazole-2-yl | 64 | |

| Compound 8 | 6-Methyl on benzoxazole ring of Compound 5 | 62 | |

| Compound 6 | 4-Methyl on benzoxazole ring of Compound 5 | >3200 | |

| Compound 7 | 5-Methyl on benzoxazole ring of Compound 5 | 512 | |

| Compound 9 | 7-Methyl on benzoxazole ring of Compound 5 | 2500 |

Imidazo[4,5-c]pyridine Derivatives: The PD 123319 Series

PD 123319 is a foundational tool compound for studying AT2R function and serves as a lead for the development of other antagonists. This class is characterized by a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid core.

Key SAR Insights:

-

Core Structure: The tetrahydro-imidazo[4,5-c]pyridine core is essential for AT2R binding.

-

Substituents on the Imidazole Ring: The nature of the substituent at the 1-position of the imidazole ring is a key determinant of affinity and selectivity.

-

Carboxylic Acid: The carboxylic acid at the 6-position is critical for activity, likely engaging in an ionic interaction with the receptor.

| Compound | Modification | AT2R IC50 (nM) | Reference |

| PD 123319 | - | 34 |

Imidazole-Based Non-Peptide Antagonists

A diverse range of imidazole-containing compounds have been explored as AT2R antagonists. These molecules often feature a biphenylmethyl substituent, a common motif in angiotensin receptor ligands.

Key SAR Insights:

-

Biphenylmethyl Group: A (biphenylyl)methyl group at the N1 position of the imidazole is a common feature for potent antagonists.

-

Acidic Group: An acidic moiety, such as a carboxylic acid or a tetrazole, on the biphenyl ring is generally required for high affinity.

-

Substituents at C4 and C5: The nature and size of substituents at the C4 and C5 positions of the imidazole ring can be varied to modulate potency and pharmacokinetic properties. For example, a 1-hydroxyalkyl group at the C4 position can lead to strong binding affinity.

-

Pyrrole Substitution: Introduction of a pyrrole moiety at the C4 position can occupy a lipophilic pocket in the receptor, enhancing binding. Acyl substitution on the pyrrole ring can further improve activity and chemical stability.

Benzimidazole and Quinoline-Based Antagonists

Further exploration of heterocyclic systems has led to the development of benzimidazole and quinoline-based AT2R antagonists.

Key SAR Insights for Benzimidazoles:

-

Systematic variation of substituents on the benzimidazole ring has shown that substitution at position 6 with acylamino groups can result in highly active antagonists.

Key SAR Insights for Quinolines:

-

Linkage of a biphenylcarboxylic acid or biphenylyltetrazole moiety via a methyleneoxy chain to the 4-position of a 2-alkyl quinoline has yielded potent antagonists.

-

The quinoline nitrogen and a short alkyl chain at the 2-position are essential for receptor binding.

Experimental Protocols

The evaluation of AT2R antagonists relies on a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the AT2R, providing an assessment of its binding affinity (Ki or IC50).

Materials:

-

Cell membranes prepared from cells stably expressing human AT2R (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]CGP 42112A or [3H]-Angiotensin II.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known AT2R ligand (e.g., 1 µM Angiotensin II or PD 123319).

-

Test compounds at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus and scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein/well), radioligand (at a concentration near its Kd), and either binding buffer (for total binding), non-specific binding control, or test compound. The final assay volume is typically 200-250 µL.

-

Equilibration: Incubate the plate at room temperature (or 37°C) for 60-180 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Neurite Outgrowth Functional Assay

This assay assesses the functional antagonism of AT2R by measuring the inhibition of Angiotensin II-induced neurite outgrowth in a neuronal cell line.

Materials:

-

NG108-15 cells (a neuroblastoma x glioma hybrid cell line that expresses AT2R).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Angiotensin II.

-

Test compounds.

-

Fixative (e.g., 4% paraformaldehyde).

-

Antibodies for immunocytochemistry (e.g., anti-β-III tubulin).

-

Fluorescence microscope and image analysis software.

Procedure:

-

Cell Plating: Plate NG108-15 cells in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere overnight.

-

Treatment: Treat the cells with Angiotensin II (e.g., 100 nM) in the presence or absence of various concentrations of the test compound. Include a vehicle control group.

-

Incubation: Incubate the cells for 24-72 hours to allow for neurite outgrowth.

-

Fixation and Staining: Fix the cells with paraformaldehyde and then perform immunocytochemistry using an antibody against a neuronal marker like β-III tubulin to visualize the neurites.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the number of neurites per cell, and the average neurite length using image analysis software.

-

Data Interpretation: An effective AT2R antagonist will inhibit the Angiotensin II-induced increase in neurite outgrowth in a dose-dependent manner.

AT2R Signaling Pathways

The signaling pathways downstream of AT2R activation are complex and can be both G-protein dependent and independent. A key function of AT2R signaling is to counteract the effects of AT1R activation.

Caption: AT2R Signaling Cascade.

Signaling Pathway Description:

Upon binding of Angiotensin II, the AT2R can signal through two main branches:

-

G-protein Dependent Pathway: The AT2R can couple to inhibitory G-proteins (Gi). This leads to the activation of protein tyrosine phosphatases such as SH2 domain-containing phosphatase 1 (SHP-1). SHP-1, in turn, dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs) like ERK1/2.

-

G-protein Independent Pathway: The AT2R can also signal independently of G-proteins, leading to the activation of other phosphatases like protein phosphatase 2A (PP2A), which also contributes to the inhibition of MAPK signaling.

-

Bradykinin-NO-cGMP Pathway: AT2R activation can stimulate the release of bradykinin, which then activates nitric oxide synthase (NOS) to produce nitric oxide (NO). NO subsequently increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation.

The net effect of these pathways is a counter-regulation of AT1R-mediated effects, resulting in vasodilation, anti-inflammatory, and anti-fibrotic outcomes.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel AT2R antagonists.

Caption: AT2R Antagonist Discovery Workflow.

Conclusion

The development of selective AT2R antagonists is a rapidly advancing field with significant therapeutic potential. A thorough understanding of the structure-activity relationships for different chemical scaffolds is crucial for the design of novel and improved antagonists. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds. Furthermore, a clear comprehension of the underlying AT2R signaling pathways is essential for elucidating the mechanism of action and predicting the physiological effects of these promising therapeutic agents. Continued research in this area holds the key to unlocking the full therapeutic potential of targeting the AT2R.

References

The Angiotensin II Type 2 Receptor Antagonist "AT2R antagonist 1": A Technical Overview of Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiotensin II Type 2 Receptor (AT2R), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of conditions, including neuropathic pain, inflammation, and fibrosis. Unlike the well-characterized Angiotensin II Type 1 Receptor (AT1R) which primarily mediates vasoconstriction and cell growth, the AT2R is often associated with opposing, protective effects. The development of selective antagonists for the AT2R is a key area of research for modulating its activity and exploring its therapeutic potential. This technical guide focuses on "AT2R antagonist 1" (also known as compound 21), a potent and selective antagonist of the AT2R, providing a detailed examination of its binding affinity and a discussion of its binding kinetics.

AT2R Signaling Pathways

The AT2R can initiate several intracellular signaling cascades that are distinct from those activated by the AT1R. Understanding these pathways is crucial for interpreting the functional consequences of antagonist binding. The primary signaling mechanisms of the AT2R are depicted below.

An In-depth Technical Guide on the Downstream Signaling Pathways of Angiotensin II Type 2 Receptor (AT2R) Antagonism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular pathways affected by the antagonism of the Angiotensin II Type 2 Receptor (AT2R), with a specific focus on the well-characterized antagonist, PD-123319 .

Introduction to the Angiotensin II Type 2 Receptor (AT2R)

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal homeostasis.[1] The primary effector molecule, Angiotensin II (Ang II), mediates its diverse physiological effects through two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Type 2 Receptor (AT2R).[2] While the AT1R is known to mediate vasoconstriction, cell proliferation, and inflammation, the AT2R often exerts counter-regulatory effects, promoting vasodilation, anti-proliferation, and apoptosis.[1][3] This functional opposition positions the AT2R as a compelling therapeutic target for a range of cardiovascular and renal diseases.[1]

AT2R is highly expressed in fetal tissues and its expression significantly decreases after birth. However, it is present in adult tissues such as the heart, kidney, adrenal glands, and brain, and its expression can be upregulated under pathological conditions.

The Role of AT2R Antagonists: A Focus on PD-123319

AT2R antagonists are molecules that selectively bind to the AT2R and block the actions of Angiotensin II. PD-123319 is a potent, selective, non-peptide antagonist widely used in research to elucidate the physiological roles of the AT2R. By inhibiting AT2R signaling, PD-123319 allows for the investigation of the downstream pathways that are normally activated by Ang II through this receptor. Understanding the consequences of this blockade is crucial for developing novel therapeutics that target the RAS.

Quantitative Data for PD-123319

The following table summarizes key quantitative metrics for PD-123319, providing a basis for its use in experimental settings.

| Parameter | Value | Tissue/Cell Type | Reference |

| IC50 | 34 nM | General AT2 Receptor | |

| IC50 | 6.9 nM | AT2 Receptor (Class 2) | Bovine Adrenal Glomerulosa Cells |

| IC50 | 210 nM | Rat Brain Tissue |

Downstream Signaling Pathways Blocked by AT2R Antagonism

Activation of the AT2R by Ang II initiates several downstream signaling cascades. Consequently, antagonism with agents like PD-123319 leads to the inhibition of these pathways.

Inhibition of Phosphatase Activity

A primary mechanism of AT2R signaling involves the activation of various protein phosphatases, which in turn dephosphorylate and modulate the activity of downstream targets.

-

SHP-1 (Src homology 2 domain-containing phosphatase 1): AT2R activation leads to the recruitment and activation of SHP-1. This phosphatase plays a crucial role in the anti-proliferative and pro-apoptotic effects of AT2R. Studies have shown that Ang II-induced SHP-1 activation is blocked by PD-123319. SHP-1 activation can be initiated through a c-Src-dependent pathway following Ang II binding to AT2R.

-

MAPK Phosphatases (e.g., MKP-1): The AT2R pathway often counteracts the AT1R-mediated activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2. This is achieved through the activation of MAPK phosphatases, which dephosphorylate and inactivate MAPKs. By blocking the AT2R, PD-123319 can indirectly lead to enhanced or sustained MAPK activation if the AT1R is simultaneously stimulated.

-

Protein Phosphatase 2A (PP2A): AT2R activation has also been linked to the stimulation of PP2A activity, which is involved in various cellular processes including cell survival and signaling.

Attenuation of the Nitric Oxide (NO) - cGMP Pathway

AT2R activation is strongly linked to vasodilation, an effect largely mediated by the production of nitric oxide (NO) and subsequent activation of cyclic guanosine monophosphate (cGMP).

-

eNOS Activation: Stimulation of AT2R can lead to the activation of endothelial nitric oxide synthase (eNOS), increasing NO bioavailability. This effect is often observed when the AT1R is blocked, allowing Ang II to preferentially stimulate the AT2R.

-

Bradykinin Involvement: The vasodilatory effects of AT2R can also be mediated through the bradykinin system, which further stimulates NO production.

-

Effect of PD-123319: Treatment with PD-123319 blocks these vasodilatory responses by preventing AT2R-mediated NO and cGMP production. This can lead to a reduction in renal NO and cGMP levels.

References

The Role of the Angiotensin II Type 2 Receptor (AT2R) in Neuropathic Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) has long been recognized for its critical role in cardiovascular and renal physiology. However, emerging evidence has implicated components of the RAS, particularly the Angiotensin II Type 2 Receptor (AT2R), in the complex pathophysiology of neuropathic pain.[1][2][3][4] Unlike the well-characterized Angiotensin II Type 1 Receptor (AT1R), the functions of AT2R have been more enigmatic.[5] Recent preclinical and clinical findings have positioned AT2R as a promising therapeutic target for the management of chronic pain conditions that are often refractory to existing treatments. This technical guide provides an in-depth overview of the role of AT2R in various neuropathic pain models, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways.

Data Presentation: AT2R Modulation in Neuropathic Pain Models

The following tables summarize the quantitative findings from key studies investigating the effects of AT2R modulation in rodent models of neuropathic pain. These models are crucial for understanding the mechanisms of pain and for the preclinical assessment of novel analgesics.

Table 1: Effects of AT2R Antagonists in the Chronic Constriction Injury (CCI) Model

| Compound | Species | Dose | Administration Route | Outcome Measure | Result | Reference |

| EMA200 (PD123319) | Rat | 1, 3, 10 mg/kg | Oral (p.o.) | Mechanical Allodynia (von Frey) | Dose-dependent reversal of mechanical hypersensitivity | |

| EMA300 (PD121981) | Rat | 1, 3, 10 mg/kg | Oral (p.o.) | Mechanical Allodynia (von Frey) | Dose-dependent reversal of mechanical hypersensitivity | |

| EMA400 (PD126055) | Rat | 1, 3, 10 mg/kg | Oral (p.o.) | Mechanical Allodynia (von Frey) | Dose-dependent reversal of mechanical hypersensitivity |

Table 2: Effects of AT2R Antagonists in the Spared Nerve Injury (SNI) Model

| Compound | Species | Dose | Administration Route | Outcome Measure | Result | Reference |

| PD123319 | Mouse | Not specified | Intraperitoneal (i.p.) | Mechanical Allodynia (von Frey) | Attenuation of mechanical hypersensitivity | |

| PD123319 | Mouse | Not specified | Intraperitoneal (i.p.) | Cold Allodynia | Attenuation of cold hypersensitivity |

Table 3: Clinical Trial Data for the AT2R Antagonist EMA401

| Condition | Number of Patients | Treatment | Duration | Primary Endpoint | Result | Reference |

| Postherpetic Neuralgia | 183 | EMA401 (100 mg twice daily) vs. Placebo | 28 days | Change in mean pain score (NRS) | Significant pain reduction compared to placebo (p=0.0066) | |

| Postherpetic Neuralgia (Phase 2b) | 129 (of 360 planned) | EMA401 (100 mg twice daily) vs. Placebo | 12 weeks | Change in weekly mean 24-hour average pain score (NRS) | Numerically favored EMA401 (TD: -0.5), but not statistically significant (p=0.35) due to early termination. | |

| Painful Diabetic Neuropathy (Phase 2b) | 137 (of 400 planned) | EMA401 (100 mg twice daily) vs. Placebo | 12 weeks | Change in weekly mean 24-hour average pain score (NRS) | Numerically favored EMA401 (TD: -0.6), but not statistically significant (p=0.10) due to early termination. |

NRS: Numeric Rating Scale; TD: Treatment Difference. Note: The Phase 2b trials for EMA401 were terminated prematurely due to preclinical safety findings, limiting the statistical power of the results.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are protocols for key experiments cited in the study of AT2R's role in neuropathic pain.

Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) of the Sciatic Nerve

This model induces a peripheral mononeuropathy characterized by robust and long-lasting pain behaviors.

-

Animal Model: Male Sprague-Dawley or Wistar rats (typically 200-250g).

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, sodium pentobarbital).

-

Surgical Procedure:

-

Place the animal in a prone position and shave and disinfect the skin over the left thigh.

-

Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

-

Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 or 5-0 chromic gut or silk suture) around the nerve with about 1 mm spacing between them.

-

The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb.

-

Close the muscle layer with sutures and the skin incision with wound clips or sutures.

-

-

Sham Control: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.

-

Post-operative Care: Administer analgesics as per institutional guidelines for post-operative pain, although for the study of pain mechanisms, this is sometimes omitted. Monitor animals for signs of infection or distress.

-

Behavioral Testing: Pain hypersensitivity typically develops within a few days and can be assessed starting from day 3-7 post-surgery.

2. Spared Nerve Injury (SNI)

The SNI model produces a highly reproducible and long-lasting mechanical allodynia in the territory of the intact nerve.

-

Animal Model: Mice (e.g., C57BL/6) or rats.

-

Anesthesia: As per the CCI model.

-

Surgical Procedure:

-

Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Carefully isolate the common peroneal and tibial nerves.

-

Tightly ligate these two nerves with a silk suture (e.g., 8-0 nylon for mice).

-

Distal to the ligation, transect the nerves, removing a small section (2-4 mm) of the distal nerve stump to prevent regeneration.

-

Great care must be taken to avoid touching or stretching the spared sural nerve.

-

Close the muscle and skin layers.

-

-

Sham Control: The sciatic nerve and its branches are exposed, but no ligation or transection is performed.

-

Behavioral Testing: Mechanical hypersensitivity develops rapidly, as early as 2 days post-surgery, and is assessed on the lateral aspect of the paw, which is innervated by the spared sural nerve.

3. Streptozotocin (STZ)-Induced Diabetic Neuropathy

This model is widely used to study painful diabetic neuropathy, a common complication of diabetes.

-

Animal Model: Typically male Sprague-Dawley rats.

-

Induction of Diabetes:

-

Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg, dissolved in citrate buffer.

-

STZ is toxic to pancreatic beta cells, leading to insulin deficiency and hyperglycemia.

-

-

Confirmation of Diabetes: Monitor blood glucose levels. Animals with glucose levels consistently above a certain threshold (e.g., 250-300 mg/dL) are considered diabetic.

-

Pain Phenotype: Diabetic animals typically develop mechanical allodynia and may exhibit thermal hyperalgesia or hypoalgesia. The development of pain behaviors can take several weeks.

-

Control Group: Administer the vehicle (citrate buffer) to control animals.

Behavioral Assays for Pain Assessment

1. Mechanical Allodynia: Von Frey Test

This is the gold standard for assessing mechanical sensitivity thresholds.

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device.

-

Procedure:

-

Place the animal in a testing chamber with a mesh floor and allow it to acclimate.

-

Apply the von Frey filament from underneath the mesh to the plantar surface of the hind paw.

-

Apply the filament with increasing force until it buckles.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold can be determined using the up-down method of Dixon or by recording the filament that elicits a response in a certain percentage of applications.

-

For electronic devices, the force is gradually increased until the paw is withdrawn, and the device records the peak force applied.

-

2. Thermal Hyperalgesia: Hargreaves Test

This test measures the latency to withdraw from a radiant heat source.

-

Apparatus: A radiant heat source positioned beneath a glass floor.

-

Procedure:

-

Place the animal in a plastic enclosure on the glass surface and allow it to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw to be tested.

-

Activate the heat source. A timer automatically starts.

-

When the animal withdraws its paw, the timer stops, recording the withdrawal latency.

-

A cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.

-

The intensity of the heat source should be adjusted to produce baseline latencies of around 10-12 seconds in naive animals.

-

Signaling Pathways and Visualizations

AT2R activation in the context of neuropathic pain involves complex intracellular signaling cascades, primarily in sensory neurons of the dorsal root ganglia (DRG) and potentially in non-neuronal cells like macrophages. A key pathway involves the activation of mitogen-activated protein kinases (MAPKs).

AT2R Signaling in Neuronal Sensitization

Angiotensin II binding to AT2R on sensory neurons can lead to neuronal hyperexcitability and neurite outgrowth, processes implicated in the generation and maintenance of neuropathic pain. This is thought to occur through the sustained activation of p44/p42 MAPK (also known as ERK1/2) and p38 MAPK. This signaling can sensitize other receptors involved in pain, such as the transient receptor potential vanilloid 1 (TRPV1) channel.

Caption: AT2R signaling cascade in a sensory neuron.

Experimental Workflow for Preclinical Assessment of AT2R Antagonists

The preclinical evaluation of a potential analgesic like an AT2R antagonist follows a structured workflow, from the induction of a pain model to the assessment of drug efficacy.

Caption: Preclinical workflow for testing AT2R antagonists.

Role of Macrophage AT2R in Neuropathic Pain

Recent studies have challenged the notion that AT2R is significantly expressed in DRG neurons, suggesting instead that non-neuronal cells, particularly infiltrating macrophages at the site of nerve injury, are a key source of AT2R signaling. According to this model, Angiotensin II acts on AT2R-expressing macrophages, which in turn release factors that sensitize nearby sensory nerve fibers.

References

The Dichotomous Role of AT2R Antagonism in Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Angiotensin II Type 2 Receptor (AT2R), a key component of the renin-angiotensin system (RAS), has emerged as a complex and compelling target in cellular proliferation studies. While traditionally viewed as a counter-regulatory receptor to the pro-proliferative Angiotensin II Type 1 Receptor (AT1R), recent evidence reveals a more nuanced, context-dependent role for AT2R in modulating cell growth. This technical guide synthesizes current research on the effects of AT2R antagonists on cell proliferation, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways. The findings underscore a dichotomous function: in certain pathological states, such as glioblastoma, AT2R signaling appears to drive proliferation, making its antagonists potent anti-cancer agents. Conversely, in other tissues, AT2R activation inhibits growth, and its antagonism can consequently promote proliferation. This guide aims to provide a comprehensive resource for researchers navigating the intricate landscape of AT2R pharmacology.

Introduction: The AT2R in Cell Growth Regulation

The renin-angiotensin system is a critical regulator of physiological homeostasis, with its effects largely mediated by Angiotensin II (Ang II) binding to two primary receptor subtypes: AT1R and AT2R. While the role of AT1R in promoting cell growth and angiogenesis is well-established, the functions of AT2R have been more enigmatic.[1] Generally, AT2R activation is thought to counteract the pro-proliferative signals of AT1R by inhibiting cell proliferation and inducing apoptosis.[2][3] This is often achieved through the activation of protein phosphatases that dampen mitogen-activated protein kinase (MAPK) activity.[3]

However, the therapeutic application of AT2R antagonists in the context of cell proliferation is not straightforward. The ultimate effect of an AT2R antagonist appears to be highly dependent on the specific cell type and its pathological state. This guide will explore these contrasting effects, providing a framework for understanding and investigating the role of "AT2R antagonist 1" in various biological systems.

Quantitative Data: Efficacy of AT2R Antagonists on Cell Proliferation

The following tables summarize the quantitative data from key studies investigating the effects of specific AT2R antagonists on cell proliferation across different cell lines.

Table 1: Inhibitory Effects of AT2R Antagonists on Glioblastoma (GBM) Cell Proliferation

| Antagonist | Cell Line | Concentration (µM) | Assay | Effect | Reference |

| PD123319 | TB77 | 1, 10, 30 | CCK8 | Dose-dependent inhibition of proliferation | [1] |

| EMA401 | TB77 | 1, 10, 30 | CCK8 | More potent, dose-dependent inhibition than PD123319 | |

| EMA401 | TB26, TB43, TB48, GBM59, GBM96 | 30 | CCK8 | Significant inhibition of proliferation |

Table 2: Pro-proliferative and Modulatory Effects of AT2R Antagonists

| Antagonist | Cell Line | Condition | Assay | Effect | Reference |

| PD 123177 | Coronary Endothelial Cells | Quiescent, Ang II-treated | [3H]Thymidine Incorporation | Induced proliferation | |

| PD 123177 | Coronary Endothelial Cells | bFGF-stimulated, Ang II-treated | [3H]Thymidine Incorporation | Prevented Ang II-mediated inhibition (max 50%) | |

| PD123319 | Neuronal Stem Cells | Ang II-treated | CyQUANT | Suppressed Ang II-induced proliferation | |

| PD123319 | MCF-7 (Breast Cancer) | Ang II-treated | Not specified | No effect on Ang II-induced proliferation |

Table 3: Binding Affinities of Select AT2R Antagonists

| Antagonist | Receptor | Dissociation Constant (KD) (nM) | Reference |

| PD123319 | AT2R | 71.7 | |

| EMA401 | AT2R | 39.5 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for common assays used to assess cell proliferation in the context of AT2R antagonism.

Cell Proliferation Assays

-

MTT Assay:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with the AT2R antagonist at various concentrations for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated cells as a control.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

-

Cell Counting Kit-8 (CCK8) Assay:

-

Plate cells in a 96-well plate and treat with the AT2R antagonist as described for the MTT assay.

-

After the treatment period, add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

-

-

[3H]Thymidine Incorporation Assay:

-

Culture cells in 96-well plates and serum-starve to synchronize them in the G0/G1 phase.

-

Stimulate the cells with a mitogen (e.g., fetal calf serum, bFGF) in the presence or absence of the AT2R antagonist.

-

During the last 4-16 hours of incubation, add [3H]thymidine (1 µCi/well) to each well.

-

Harvest the cells onto glass fiber filters and wash with PBS to remove unincorporated [3H]thymidine.

-

Measure the radioactivity of the filters using a scintillation counter. The amount of incorporated [3H]thymidine reflects the rate of DNA synthesis and, consequently, cell proliferation.

-

Angiotensin II Receptor Binding Assay

-

Prepare cell membranes from cells expressing AT2R.

-

Incubate the membranes with a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Ang II) and varying concentrations of the unlabeled AT2R antagonist.

-

Separate the bound and free radioligand by filtration through glass-fiber filters.

-

Measure the radioactivity of the filters.

-

Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the binding affinity (Ki).

Signaling Pathways Modulated by AT2R Antagonists

The effects of AT2R antagonists on cell proliferation are a direct consequence of their impact on intracellular signaling cascades. The following diagrams illustrate these pathways.

Caption: AT2R-mediated anti-proliferative signaling pathway.

References

An In-depth Technical Guide on the Angiotensin II Type 2 Receptor (AT2R) Antagonist PD123319 in Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Angiotensin II Type 2 Receptor (AT2R) antagonist, PD123319, and its application in cardiovascular disease research. It delves into the mechanism of action of AT2R antagonists, summarizes key quantitative findings from preclinical studies, and offers detailed experimental protocols. This document is intended to serve as a valuable resource for professionals engaged in the study and development of novel cardiovascular therapeutics.

Introduction to the Renin-Angiotensin System and AT2R

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis. Its principal effector, Angiotensin II (Ang II), mediates its effects through two primary receptor subtypes: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). While the AT1R is known to mediate most of the classical pressor and pro-hypertrophic effects of Ang II, the AT2R is generally considered to counteract these actions.[1] AT2R activation is associated with vasodilation, anti-inflammatory effects, and anti-fibrotic properties, making it a compelling target for cardiovascular disease research.[2]

AT2R antagonists, such as the widely used research tool PD123319, are instrumental in elucidating the precise role of the AT2R. By selectively blocking this receptor, researchers can investigate the consequences of unopposed AT1R stimulation and the intrinsic functions of the AT2R in various pathological states.

Mechanism of Action of AT2R Antagonists

AT2R antagonists are competitive inhibitors that selectively bind to the AT2R, preventing its interaction with Ang II. This blockade inhibits the downstream signaling pathways typically initiated by AT2R activation. The functional consequences of AT2R antagonism can be complex and context-dependent. In some settings, blocking the protective effects of the AT2R can exacerbate cardiovascular pathologies. For instance, in the presence of an AT1R blocker, which leads to elevated Ang II levels, the beneficial effects of AT1R blockade on cardiac fibrosis can be reversed by the co-administration of an AT2R antagonist.[3] This highlights the counter-regulatory relationship between the two receptors.

Quantitative Data from Preclinical Studies with PD123319

The following tables summarize key quantitative findings from preclinical studies investigating the effects of the AT2R antagonist PD123319 in various models of cardiovascular disease.

Table 1: Effects of PD123319 on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose | Duration | Change in Mean Arterial Pressure (MAP) | Reference |

| PD123319 | 10 mg/kg/day | Chronic | No significant effect on MAP when administered alone.[3] | [3] |

| Candesartan (AT1R Antagonist) | 2 mg/kg/day | Chronic | Marked reduction in MAP. | |

| Candesartan + PD123319 | 2 mg/kg/day + 10 mg/kg/day | Chronic | Did not reverse the antihypertensive effect of candesartan. | |

| Ang II Infusion | 120 ng/kg/min | 21 days | Systolic blood pressure rose by ~50 mmHg. | |

| Ang II Infusion + PD123319 | 120 ng/kg/min + 30 mg/kg/day | 21 days | Similar rise in blood pressure to Ang II infusion alone. |

Table 2: Effects of PD123319 on Cardiac Hypertrophy and Remodeling

| Animal Model | Treatment | Key Findings | Reference |

| Aged Spontaneously Hypertensive Rats (SHR) | Candesartan (AT1R antagonist) reversed by PD123319 | PD123319 reversed the reduction in vascular hypertrophy caused by candesartan. | |

| Aged SHR | PD123319 alone | No significant effect on cardiac hypertrophy. | |

| Ang II-Infused Rats | PD123319 + Ang II | Did not prevent Ang II-induced increases in heart weight to body weight ratio. | |

| Ang II-Infused Rats | PD123319 + Ang II | Augmented Ang II-induced increase in left ventricular ANP mRNA levels at 12 hours. | |

| Ang II-Infused Rats | PD123319 + Ang II | Increased ir-BNP levels by 23% at 12 hours and 36% at 72 hours compared to Ang II alone. | |

| Hyperoxia-Induced Lung and Heart Injury in Newborn Rats | PD123319 (0.1 mg/kg/day) | Prevented right ventricular hypertrophy. |

Table 3: Effects of PD123319 on Cardiac Fibrosis and Related Markers

| Animal/Cell Model | Treatment | Key Findings | Reference |

| Aged Spontaneously Hypertensive Rats (SHR) | Candesartan (AT1R antagonist) reversed by PD123319 | Reversed the reduction in perivascular fibrosis caused by candesartan. | |

| High Salt-Fed Mice | PD123319 co-administered with AT2R agonist | Abolished the anti-fibrotic effects of the AT2R agonist. | |

| Adult Rat Cardiac Fibroblasts | Ang II + PD123319 | Did not affect the Ang II-induced increase in TGF-β1, phosphorylated-Smad2/3, and collagen I expression. | |

| Cardiomyopathic Hamster Cardiac Fibroblasts | Ang II + PD123319 | Enhanced Ang II-stimulated collagenous protein production by 40-53%. | |

| Hyperoxia-Induced Lung and Heart Injury in Newborn Rats | PD123319 (0.1 mg/kg/day) | Reduced collagen III expression by 52%. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of the AT2R antagonist PD123319 in cardiovascular research.

This protocol is a synthesis of methodologies described in studies investigating the effects of AT2R antagonism in spontaneously hypertensive rats (SHR).

Objective: To determine the role of the AT2R in cardiovascular remodeling during chronic AT1R blockade in aged hypertensive rats.

Animal Model:

-

Adult (20 weeks) and senescent (20 months) male spontaneously hypertensive rats (SHR).

Treatment Groups:

-

Vehicle control.

-

AT1R antagonist: Candesartan cilexetil (2 mg/kg/day) in drinking water.

-

AT2R antagonist: PD123319 (10 mg/kg/day) administered via subcutaneous osmotic minipumps.

-

Combination: Candesartan cilexetil (2 mg/kg/day) + PD123319 (10 mg/kg/day).

Experimental Procedure:

-

Animal Acclimatization: House rats under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week prior to the experiment.

-

Baseline Measurements: Prior to treatment, measure baseline mean arterial pressure (MAP) and heart rate (HR) using radiotelemetry transmitters implanted in the abdominal aorta.

-

Treatment Administration: Administer treatments for a chronic period (e.g., 4 weeks).

-

Hemodynamic Monitoring: Continuously record MAP and HR throughout the treatment period.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and excise the hearts.

-

Cardiac Hypertrophy Assessment: Measure ventricular weight and normalize to body weight.

-

Histological Analysis for Fibrosis:

-

Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.

-

Prepare 5 µm sections and stain with Picrosirius Red to visualize collagen.

-

Quantify perivascular and interstitial fibrosis using image analysis software. Express collagen volume as a fraction of the total tissue area.

-

-

Vascular Hypertrophy Assessment:

-

Isolate and fix aortic segments.

-

Measure the media thickness and cross-sectional area from histological sections.

-

This protocol is a generalized procedure for studying the direct cardiac effects of AT2R antagonists in an ex vivo setting, based on standard Langendorff methodologies.

Objective: To assess the direct effects of PD123319 on cardiac function and in the context of ischemia-reperfusion injury.

Materials:

-

Langendorff apparatus.

-

Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.

-

PD123319 stock solution.

-

Anesthetic (e.g., sodium pentobarbital).

-

Heparin.

Experimental Procedure:

-

Animal Preparation: Anesthetize a rat (e.g., Wistar) and administer heparin intravenously to prevent coagulation.

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Mount the heart on the Langendorff apparatus via aortic cannulation.

-

Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

-

Drug Administration: Introduce PD123319 into the perfusion buffer at the desired concentration.

-

Functional Measurements: Continuously record cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

Ischemia-Reperfusion (Optional):

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Initiate reperfusion with either standard buffer or buffer containing PD123319 for a set duration (e.g., 60 minutes).

-

Monitor the recovery of cardiac function.

-

-

Biochemical Analysis: At the end of the experiment, freeze the heart tissue for subsequent analysis of markers for oxidative stress or apoptosis.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to AT2R antagonist research in cardiovascular disease.

Caption: AT2R Antagonist Signaling Pathway.

Caption: Experimental Workflow for Evaluating AT2R Antagonists.

Caption: Logical Framework for AT2R Antagonism Research.

Conclusion

The AT2R antagonist PD123319 is an invaluable tool for dissecting the complexities of the Renin-Angiotensin System in cardiovascular disease. Preclinical evidence suggests that while AT2R antagonism alone may have limited effects on blood pressure and cardiac hypertrophy in some models, it can unmask the protective roles of the AT2R, particularly in the context of fibrosis and vascular remodeling, especially when the AT1R is blocked. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of modulating the AT2R pathway. As our understanding of the nuanced roles of the AT2R continues to grow, so too will the potential for developing novel and more targeted therapies for a range of cardiovascular disorders.

References

- 1. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. transonic.com [transonic.com]

- 3. Influence of Angiotensin II Subtype 2 Receptor (AT2R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT1R) Blockade - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Angiotensin II Type 2 Receptor (AT2R) Modulation in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The Renin-Angiotensin System (RAS) is a critical regulator of this process, with its two primary receptors, Angiotensin II Type 1 Receptor (AT1R) and Angiotensin II Type 2 Receptor (AT2R), often exerting opposing effects. While AT1R activation is classically associated with pro-fibrotic signaling, a substantial body of preclinical evidence highlights the stimulation of AT2R as a promising anti-fibrotic strategy. This technical guide provides an in-depth analysis of the impact of AT2R modulation on fibrosis, focusing on the mechanisms of action, quantitative outcomes from key preclinical studies, and detailed experimental methodologies. While the term "AT2R antagonist" was specified, the prevailing research indicates that AT2R agonists are the primary therapeutic modality for combating fibrosis. Antagonists are typically used experimentally to validate the receptor-specific effects of these agonists. This guide will clarify these roles, presenting a comprehensive overview for advanced research and development.

The Renin-Angiotensin System: A Tale of Two Receptors in Fibrosis

The RAS plays a pivotal role in regulating blood pressure, fluid balance, and inflammation. Its principal effector, Angiotensin II (Ang II), can bind to two main G-protein coupled receptors: AT1R and AT2R.

-

AT1R: Activation of AT1R is widely recognized to promote fibrosis. It triggers a cascade of downstream signaling involving MAPKs and Smads, leading to the synthesis and release of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. This creates a positive feedback loop that amplifies fibrotic signaling.[1]

-

AT2R: In contrast, the AT2R is considered a component of the protective or alternative arm of the RAS.[1] Its expression is low in most healthy adult tissues but is significantly upregulated during tissue injury and disease states, including fibrosis.[2][3] Stimulation of AT2R generally counteracts the pro-fibrotic effects of AT1R, mediating anti-inflammatory and tissue-protective actions.

The therapeutic potential of modulating this pathway has led to the development of selective ligands. Compound 21 (C21) is a highly selective, orally bioavailable, non-peptide AT2R agonist that has been extensively studied in preclinical models of fibrosis. Conversely, the AT2R antagonist PD123319 is frequently used to demonstrate that the beneficial effects of agonists like C21 are specifically mediated through AT2R activation.

Mechanism of Anti-Fibrotic Action via AT2R Stimulation

Activation of AT2R initiates several intracellular signaling pathways that collectively inhibit the fibrotic process. These mechanisms have been elucidated across various models of cardiac, renal, pulmonary, and dermal fibrosis.

Key Anti-Fibrotic Mechanisms:

-

Inhibition of TGF-β1 Signaling: TGF-β1 is a central driver of fibrosis, stimulating the differentiation of fibroblasts into myofibroblasts, which are the primary producers of ECM proteins like collagen. AT2R activation has been shown to reduce both local and systemic levels of TGF-β1. In human cardiac fibroblasts, AT2R agonists dose-dependently inhibit TGF-β1-induced phosphorylation of SMAD3 (pSMAD3), a key step in the canonical TGF-β signaling pathway.

-

Reduction of Inflammation and Inflammatory Cell Infiltration: Fibrosis is closely linked to chronic inflammation. AT2R stimulation exerts anti-inflammatory effects by reducing the infiltration of macrophages and other immune cells into injured tissue. This, in turn, decreases the local concentration of pro-fibrotic cytokines and chemokines.

-

Modulation of Extracellular Matrix (ECM) Turnover: AT2R activation influences the balance between ECM synthesis and degradation. It can inhibit the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), such as TIMP-1, thereby promoting the activity of Matrix Metalloproteinases (MMPs) that degrade excess collagen.

-

Interference with Pro-Fibrotic Signaling Cascades: AT2R activation can stimulate phosphatases, which can dephosphorylate and inactivate pro-fibrotic signaling molecules, including MAPKs (p44/42 and p38).

The diagram below illustrates the central role of AT2R activation in counteracting pro-fibrotic pathways.

Quantitative Data on the Impact of AT2R Modulation on Fibrosis

The anti-fibrotic efficacy of AT2R agonists has been quantified in numerous preclinical studies. The following tables summarize key findings from cardiac and pulmonary fibrosis models.

Table 1: Effects of AT2R Modulation in Preclinical Cardiac Fibrosis Models

| Model | Species | Compound | Dose | Key Fibrotic Endpoint | Result | Reference |

| High Salt Diet (HSD) | Mouse | β-Pro⁷-AngIII (Agonist) | ~100 nmol/kg/day | Left Ventricular (LV) Interstitial Fibrosis | Reversed established fibrosis | |

| HSD + PD123319 | Mouse | β-Pro⁷-AngIII (Agonist) | ~100 nmol/kg/day | LV Interstitial Fibrosis | Anti-fibrotic effect abolished | |

| Myocardial Infarction (MI) | Rat | C21 (Agonist) | Not specified | Scar Size | Reduced | |

| Myocardial Infarction (MI) | Rat | C21 (Agonist) | Not specified | Peri-infarct Collagen Content | Substantially reduced | |

| Myocardial Infarction (MI) | Mouse | C21 (Agonist) | 0.3 mg/kg/day | Cardiac Fibrosis | Prevented MI-induced increase |

Table 2: Effects of AT2R Modulation in Preclinical Pulmonary Fibrosis Models

| Model | Species | Compound | Dose | Key Fibrotic Endpoint | Result | Reference |

| Bleomycin-Induced | Rat | C21 (Agonist) | 0.03 mg/kg/day | Pulmonary Collagen Accumulation | Diminished | |

| Bleomycin-Induced | Rat | C21 (Agonist) | 0.03 mg/kg/day | Lung Inflammation | Reduced | |

| Bleomycin-Induced | Mouse | PD-123319 (Antagonist) | Not specified | Lung Fibrosis Score & Hydroxyproline | Reduced | |

| Bleomycin-Induced | Mouse | Olmesartan (AT1R Antagonist) | Not specified | Lung Fibrosis Score & Hydroxyproline | Reduced |

Note: The finding that an AT2R antagonist reduced pulmonary fibrosis in one study is contrary to most findings in other organs, suggesting that the role of AT2R may be organ- or context-specific. The study authors propose that in their specific model, AT1 and AT2 receptors may promote fibrosis through different mechanisms.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the impact of AT2R modulators on fibrosis.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This model is widely used to study idiopathic pulmonary fibrosis (IPF).

-

Animal Model: Male Sprague Dawley rats (8 weeks old) or C57BL/6 mice are commonly used.

-

Induction of Fibrosis: A single intra-tracheal instillation of bleomycin (e.g., 2.5 mg/kg for rats) is administered to anesthetized animals to induce lung injury and subsequent fibrosis.

-

Treatment Protocol:

-

Prevention: The AT2R modulator (e.g., C21 at 0.03 mg/kg/day, intraperitoneally) is administered immediately following bleomycin instillation and continued for the duration of the study (e.g., 14-28 days).

-

Treatment: The compound is administered starting at a later time point (e.g., 3-7 days post-bleomycin) to assess its effect on established fibrosis.

-

-

Endpoint Analysis:

-

Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The degree of fibrosis is often assessed using the Ashcroft scoring method.

-

Biochemical Analysis: Lung tissue is homogenized to measure hydroxyproline content, a quantitative marker of total collagen.

-

Gene Expression: RNA is extracted from lung tissue, and qPCR is performed to measure the expression of pro-fibrotic genes (e.g., Col1a1, Tgf-β1, Ctgf) and inflammatory markers (Ccl2, Il-6).

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze cellular composition (macrophages, lymphocytes, neutrophils) and cytokine levels (TNF-α, MCP-1).

-

In Vitro Model: TGF-β1 Stimulation of Human Cardiac Fibroblasts (HCFs)

This model assesses the direct anti-fibrotic effects of compounds on the primary cells responsible for fibrosis.

-

Cell Culture: Primary HCFs are isolated from human ventricular tissue and cultured in appropriate media.

-

Experimental Setup: Cells are seeded and grown to sub-confluence. They are then serum-starved before stimulation.

-

Treatment: Cells are pre-treated with varying concentrations of the AT2R agonist (e.g., C21) or vehicle for a set period (e.g., 1 hour).

-

Stimulation: TGF-β1 (e.g., 10 ng/mL) is added to the media to induce a pro-fibrotic response, including myofibroblast differentiation and ECM protein synthesis.

-

Endpoint Analysis (24-48 hours post-stimulation):

-

Western Blotting: Cell lysates are collected to quantify the expression and phosphorylation of key signaling proteins, such as α-Smooth Muscle Actin (α-SMA, a marker of myofibroblast differentiation), fibronectin, and pSMAD3.

-

Immunofluorescence: Cells are fixed and stained for α-SMA to visualize the formation of stress fibers, a characteristic of myofibroblasts.

-

ELISA: The concentration of secreted collagen or other ECM proteins in the cell culture supernatant is quantified.

-

The workflow for a typical preclinical evaluation is depicted below.

Conclusion and Future Directions

The evidence strongly indicates that stimulation of the Angiotensin II Type 2 Receptor is a viable and potent therapeutic strategy for mitigating fibrosis across multiple organs. AT2R agonists, such as C21 and novel peptides, have consistently demonstrated anti-fibrotic and anti-inflammatory effects in a variety of preclinical models. Their mechanism of action, centered on counteracting the pro-fibrotic TGF-β1 pathway, provides a solid rationale for their development. While some conflicting data exists regarding the role of AT2R in pulmonary fibrosis, the overwhelming consensus points to a protective function of receptor activation.

For drug development professionals, the AT2R represents a promising target. Future research should focus on:

-

Developing next-generation AT2R agonists with optimized pharmacokinetic and pharmacodynamic profiles.

-

Conducting rigorous clinical trials to translate the compelling preclinical findings into effective therapies for human fibrotic diseases like IPF and heart failure.

-

Further elucidating the context-dependent roles of AT2R in different tissues to refine therapeutic strategies and patient selection.

By targeting the protective arm of the Renin-Angiotensin System, AT2R-based therapies hold the potential to not only halt the progression of fibrosis but, as some studies suggest, potentially even reverse existing tissue damage.

References

Unveiling the Selectivity of AT2R Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Angiotensin II Type 2 Receptor (AT2R) has emerged as a promising therapeutic target for a range of conditions, including neuropathic pain. A critical aspect in the development of AT2R-targeted drugs is their selectivity over the Angiotensin II Type 1 Receptor (AT1R), which mediates the well-known pressor effects of angiotensin II. This technical guide provides an in-depth overview of the selectivity of AT2R antagonists, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Selectivity of AT2R Antagonists

The selectivity of a compound for AT2R over AT1R is a key determinant of its therapeutic potential and safety profile. This is typically quantified by comparing the binding affinities (IC50, Ki, or KD values) of the antagonist for the two receptor subtypes. A higher selectivity ratio (AT1R affinity / AT2R affinity) indicates a more specific interaction with the intended target, minimizing off-target effects associated with AT1R blockade. The following table summarizes the binding affinities and selectivity of several key AT2R antagonists.

| Compound | Receptor | Species | Binding Affinity (IC50/Ki/KD) | Selectivity (AT1R/AT2R) | Reference |

| EMA401 | human AT2R | Human | IC50: 26 nM, 39 nM; KD: 39.5 nM | >1000-fold, >10,000-fold | [1][2][3][4] |

| rat AT2R | Rat | IC50: 39 nM | >1000-fold | [2] | |

| human AT1R | Human | IC50: >50 µM | |||

| rat AT1R | Rat | IC50: >50 µM, 408 µM | |||

| PD-123,319 | AT2R | IC50: 34 nM; KD: 71.7 nM | |||

| rat AT1R | Rat | IC50: 210.5 µM | |||

| EMA200 (PD-123,319) | rat AT2R | Rat | >1000-fold | ||

| EMA300 | rat AT2R | Rat | >1000-fold | ||

| EMA400 | rat AT2R | Rat | >30,000-fold | ||

| AT2R antagonist 1 | AT2R | Ki: 29 nM |

Experimental Protocols

The determination of antagonist selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays cited in the literature.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (IC50) of test compounds for AT1R and AT2R.

Materials:

-

Cell membranes prepared from cells stably expressing either human or rat AT1R or AT2R (e.g., HEK-293, CHO, or Hela cells).

-

Radioligand: e.g., [³H]-angiotensin II, [¹²⁵I][Sar¹,Ile⁸]-angiotensin II, or [¹²⁵I]CGP 42112A.

-

Unlabeled competing ligands (test compounds and a known high-affinity ligand for determining non-specific binding, e.g., unlabeled angiotensin II).

-

Incubation buffer (e.g., Tris-HCl buffer with additives).

-

Filtration apparatus (e.g., Brandell™ cell harvester) and filters (e.g., Whatman™ GF/B filters).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: A constant concentration of radioligand and a fixed amount of cell membrane protein are incubated with varying concentrations of the unlabeled test compound.

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 1 hour at 4°C).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Neurite Outgrowth Functional Assay

This functional assay is used to confirm the antagonistic effect of a compound on AT2R-mediated cellular responses.

Objective: To determine if a test compound can block the angiotensin II-induced neurite outgrowth in a neuronal cell line.

Materials:

-

NG108-15 cells (a neuroblastoma x glioma hybrid cell line that expresses AT2R).

-

Cell culture medium and supplements.

-

Angiotensin II.

-

Test compounds (AT2R antagonists).

-

Microscope for imaging.

Procedure:

-

Cell Plating: NG108-15 cells are plated in multi-well plates at a specific density (e.g., 50,000 cells per well in a 6-well plate) and allowed to attach overnight.

-

Treatment: The cells are pre-treated with the test compound at a specific concentration (e.g., 1 µM) for a short period (e.g., 30 minutes) before being stimulated with angiotensin II (e.g., 0.1 µM). Control groups include cells treated with vehicle, angiotensin II alone, and the test compound alone.

-

Incubation: The cells are incubated for a period sufficient to observe neurite outgrowth (e.g., three consecutive days with daily treatment).

-

Observation and Imaging: The neurite outgrowth is observed and photographed using a microscope.

-

Analysis: The extent of neurite outgrowth is compared between the different treatment groups. A successful antagonist will inhibit the neurite outgrowth induced by angiotensin II.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these relationships.

AT1R Signaling Pathway

The activation of AT1R by angiotensin II triggers a cascade of intracellular events primarily associated with vasoconstriction, inflammation, and cellular growth.

AT2R Signaling Pathway

In contrast to AT1R, the signaling pathways activated by AT2R are generally associated with opposing effects, such as vasodilation, anti-proliferation, and tissue protection.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

References

- 1. Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonopioid analgesics discovery and the Valley of Death: EMA401 from concept to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EMA401: an old antagonist of the AT2R for a new indication in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the angiotensin II type 2 receptor AT2R is a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Inhibition of Cytochrome P450 Enzymes by AT2R Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of the Angiotensin II Type 2 Receptor (AT2R) antagonist, designated as "AT2R antagonist 1" (also known as compound 21), on cytochrome P450 (CYP) enzymes. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a critical resource for researchers in drug development and pharmacology. A primary focus is placed on the potential for drug-drug interactions mediated by the inhibition of key drug-metabolizing CYP isoforms. Additionally, comparative data for the well-characterized AT2R antagonist EMA401 (Olodanrigan) is included to provide a broader context for understanding the class effects of AT2R antagonists on CYP-mediated metabolism.

Introduction

The Angiotensin II Type 2 Receptor (AT2R) has emerged as a promising therapeutic target for a variety of conditions, including neuropathic pain. As novel AT2R antagonists are developed, a thorough understanding of their pharmacokinetic and pharmacodynamic properties is paramount. A critical aspect of this characterization is the assessment of their potential to inhibit cytochrome P450 (CYP) enzymes. The CYP superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition of these enzymes by a co-administered therapeutic agent can lead to altered drug exposure, potentially resulting in adverse drug reactions or loss of efficacy. This guide focuses on the inhibitory profile of "this compound," a potent and selective AT2R ligand, against a panel of major human CYP isoforms.

Quantitative Analysis of CYP Inhibition

The inhibitory potential of "this compound" and EMA401 against various CYP enzymes has been evaluated in vitro. The available data, including percentage inhibition and half-maximal inhibitory concentration (IC50) values, are summarized below.

Table 1: Inhibitory Effects of this compound (Compound 21) on Human CYP Enzymes [1][2]

| CYP Isoform | Inhibition (%) |

| CYP3A4 | 5 |

| CYP2D6 | 12 |

| CYP2C8 | 26 |

| CYP2C9 | 23 |

| CYP2B6 | 24 |

Note: The specific concentration at which these inhibition percentages were determined is not publicly available in the referenced literature.

Table 2: Inhibitory Effects of EMA401 (Olodanrigan) on Human CYP Enzymes

| CYP Isoform | IC50 (µM) |

| CYP2C9 | 7.4 |

Note: A lower IC50 value indicates a more potent inhibition.

Based on the available data, "this compound" exhibits negligible to low inhibitory potential against the tested CYP isoforms in vitro.[1][2] EMA401 demonstrates moderate inhibitory activity against CYP2C9. Further studies to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) are necessary for a more definitive assessment of the clinical drug-drug interaction risk.

Experimental Protocols

The following section outlines a general, representative protocol for assessing the in vitro inhibition of CYP enzymes by a test compound, such as an AT2R antagonist. This methodology is based on standard industry practices and published literature.

In Vitro CYP Inhibition Assay Using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms.

Materials:

-

Test compound (e.g., this compound)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

CYP-specific probe substrates (see Table 3)

-

CYP-specific positive control inhibitors

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

96-well plates

-

Incubator

-

LC-MS/MS system for analysis

Table 3: Commonly Used Probe Substrates for CYP Inhibition Assays

| CYP Isoform | Probe Substrate |

| CYP1A2 | Phenacetin |

| CYP2B6 | Bupropion |

| CYP2C8 | Amodiaquine |

| CYP2C9 | Diclofenac, Tolbutamide |

| CYP2C19 | S-Mephenytoin |

| CYP2D6 | Dextromethorphan |

| CYP3A4 | Midazolam, Testosterone |

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a working solution of the NADPH regenerating system in buffer.

-

Prepare a suspension of human liver microsomes in buffer. The final protein concentration in the incubation is typically kept low (≤ 0.1 mg/mL) to minimize non-specific binding.

-

-

Incubation:

-

In a 96-well plate, add the human liver microsome suspension, buffer, and a range of concentrations of the test compound or positive control inhibitor.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system. The concentration of the probe substrate is typically near its Michaelis-Menten constant (Km) value.

-

Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-inhibition data to a suitable sigmoidal dose-response model.

-

Experimental Workflow for CYP Inhibition Assay

AT2R Signaling Pathway

Inhibition of downstream signaling pathways by AT2R antagonists is the basis of their therapeutic effect. In the context of neuropathic pain, the analgesic action of AT2R antagonists appears to involve the inhibition of the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways is associated with neuronal hyperexcitability.

Simplified AT2R Signaling Cascade

Conclusion and Future Directions

The available in vitro data suggests that "this compound" possesses a low potential for inhibiting major human CYP450 enzymes. This profile is favorable for a drug candidate, as it suggests a lower likelihood of causing clinically significant drug-drug interactions. However, the current dataset is limited. To build a more robust understanding of the DDI potential, further studies are warranted. Specifically, the determination of Ki values and the elucidation of the mechanism of inhibition for any observed interactions would be highly valuable. Additionally, conducting studies with a broader range of probe substrates and in human hepatocytes would provide a more comprehensive picture of the metabolic profile of "this compound." As research and development in the field of AT2R antagonists continue, a thorough and early assessment of their effects on drug-metabolizing enzymes will be crucial for the successful clinical translation of these promising therapeutic agents.

References

Endogenous Ligands for the Angiotensin II Type 2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands targeting the Angiotensin II Type 2 (AT2) receptor, a key component of the renin-angiotensin system (RAS). While historically overshadowed by its counterpart, the AT1 receptor, the AT2 receptor has emerged as a promising therapeutic target due to its often counter-regulatory and protective effects in various physiological and pathophysiological processes. This document details the known endogenous ligands, their binding affinities, the experimental protocols used for their characterization, and the intricate signaling pathways they trigger upon receptor activation.

Introduction to the AT2 Receptor

The Angiotensin II Type 2 (AT2) receptor is a G protein-coupled receptor (GPCR) that, along with the AT1 receptor, mediates the effects of angiotensin peptides.[1] While the AT1 receptor is known to mediate the classical "pressor" effects of Angiotensin II (Ang II), such as vasoconstriction, inflammation, and cellular proliferation, the AT2 receptor often elicits opposing "depressor" actions, including vasodilation, anti-inflammatory effects, and apoptosis. The expression of the AT2 receptor is high in fetal tissues and decreases after birth, but it can be re-expressed or upregulated in adult tissues under pathological conditions such as tissue injury and inflammation.[2][3] This differential expression pattern underscores its potential role in tissue repair and remodeling.

Identified Endogenous Ligands

Several endogenous peptides derived from the renin-angiotensin cascade have been identified as ligands for the AT2 receptor. These include Angiotensin II, Angiotensin III, Angiotensin IV, and Angiotensin-(1-7). While Ang II is the primary ligand for both AT1 and AT2 receptors, other angiotensin fragments exhibit varying degrees of affinity and selectivity, suggesting they may function as endogenous biased ligands, eliciting distinct downstream signaling events.

Quantitative Binding Affinities

The binding affinities of endogenous angiotensin peptides for the AT2 receptor have been characterized primarily through competitive radioligand binding assays. The following table summarizes the reported inhibitory constant (Ki), dissociation constant (Kd), or half-maximal inhibitory concentration (IC50) values from various studies. It is important to note that absolute values can vary depending on the experimental conditions, such as the cell type, radioligand used, and assay buffer composition.

| Endogenous Ligand | Receptor Subtype | Reported Affinity (IC50/Ki/Kd) | Species/Cell Line | Radioligand | Reference(s) |

| Angiotensin II | AT2 | ~0.6 - 2.5 nM (IC50) | Rat/Human HEK-293 | 125I-[Sar1,Ile8]AngII | |

| AT1 | ~1.5 - 21.1 nM (IC50) | Rat/Human HEK-293 | 125I-[Sar1,Ile8]AngII | ||

| Angiotensin III | AT2 | ~0.648 - 2.5 nM (IC50) | Rat/Human HEK-293 | 125I-[Sar1,Ile8]AngII | |

| AT1 | ~2.0 - 21.1 nM (IC50) | Rat/Human HEK-293 | 125I-[Sar1,Ile8]AngII | ||

| Angiotensin IV | AT2 | ~48.6 nM (IC50) | Human HEK-293 | 125I-[Sar1,Ile8]AngII | |

| AT1 | >10,000 nM (IC50) | Human HEK-293 | 125I-[Sar1,Ile8]AngII | ||

| Angiotensin-(1-7) | AT2 | ~246 nM (IC50) | Human HEK-293 | 125I-[Sar1,Ile8]AngII | |

| AT1 | >10,000 nM (IC50) | Human HEK-293 | 125I-[Sar1,Ile8]AngII | ||

| Mas Receptor | ~0.83 nM (Kd) | CHO cells | 125I-Ang-(1-7) |

Experimental Protocols

The characterization of endogenous ligands for the AT2 receptor relies on robust experimental methodologies. The most common technique is the radioligand binding assay, which allows for the determination of binding affinity and selectivity.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled ligand (the "competitor," e.g., an endogenous angiotensin peptide) to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki or IC50) of endogenous peptides for the AT2 receptor.

Materials:

-